

Introduction: The Strategic Value of Multi-Functional Scaffolds

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Compound of Interest

Compound Name: *1-azido-2-fluoro-4-iodobenzene*

CAS No.: 945559-14-8

Cat. No.: B6589741

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In the landscape of modern medicinal chemistry and drug development, the efficiency of molecular design is paramount. Building blocks that offer multiple, orthogonally reactive functional groups provide a significant advantage, enabling the rapid construction and diversification of complex molecular architectures. **1-azido-2-fluoro-4-iodobenzene** emerges as a compound of high strategic interest, possessing three distinct functional groups on a single phenyl ring: an azide, a fluorine atom, and an iodine atom. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of this versatile scaffold, from its fundamental properties and synthesis to its potential applications and critical safety considerations.

The true power of this molecule lies in the distinct chemical personalities of its substituents. The azido group is a premier tool for bioconjugation via "click chemistry".^[1] The iodo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. Finally, the fluoro group, a common feature in many modern pharmaceuticals, can be used to fine-tune the physicochemical and pharmacokinetic properties of a lead compound, often enhancing metabolic stability, binding affinity, and membrane permeability.^{[2][3]} This trifunctional arrangement allows for a modular and sequential approach to synthesizing novel chemical entities, making it an invaluable tool for constructing targeted therapeutics, chemical probes, and advanced biomaterials.

Physicochemical Properties and Identification

While **1-azido-2-fluoro-4-iodobenzene** is a specialized research chemical for which a specific CAS number is not readily found in major public databases, its identity is unequivocally defined by its structure. For context, the CAS numbers of its key precursors and related analogs are provided.

Table 1: Physicochemical and Identification Data

Property	Value	Source / Note
IUPAC Name	1-azido-2-fluoro-4-iodobenzene	-
Molecular Formula	C ₆ H ₃ FIN ₃	Calculated
Molecular Weight	263.01 g/mol	Calculated
CAS Number	Not readily available	-
Related CAS: 1-azido-4-iodobenzene	53694-87-4	[4][5][6]
Related CAS: 1-fluoro-4-iodobenzene	352-34-1	[7][8]
Related CAS: 2-fluoro-4-iodoaniline	Not readily available	Precursor

Chemical Structure

The structure consists of a benzene ring substituted at positions 1, 2, and 4 with azido, fluoro, and iodo groups, respectively.

Caption: Structure of **1-azido-2-fluoro-4-iodobenzene**.

Spectroscopic Characterization (Predicted)

- ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, each corresponding to the protons at C3, C5, and C6. The signals will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F)

coupling. Based on related structures like 1-fluoro-4-iodobenzene, the protons adjacent to the fluorine will show larger coupling constants.[9][10]

- ¹³C NMR: The carbon spectrum will display six signals for the aromatic carbons. The carbon attached to the fluorine (C2) will appear as a doublet with a large C-F coupling constant. The chemical shifts will be influenced by the strong electron-withdrawing and donating effects of the substituents.
- ¹⁹F NMR: A single resonance is expected for the fluorine atom, which will be split by the adjacent aromatic protons.
- IR Spectroscopy: Characteristic absorption bands would include a strong, sharp peak for the azide (N₃) asymmetric stretch, typically around 2100-2160 cm⁻¹, and C-F and C-I stretching vibrations.
- Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 263. A characteristic isotopic pattern for iodine would be present. A prominent fragment would correspond to the loss of N₂, a common fragmentation pathway for azides.

Proposed Synthesis and Methodology

Aryl azides are most commonly synthesized from the corresponding anilines via a diazotization-azidation sequence. The logical precursor for **1-azido-2-fluoro-4-iodobenzene** is therefore 2-fluoro-4-iodoaniline. The synthesis can be envisioned as a two-step process.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from standard procedures for the synthesis of aryl azides and should be optimized for this specific substrate.[11][12] CAUTION: This reaction generates potentially explosive intermediates and should only be performed by trained personnel in a certified chemical fume hood behind a blast shield.[1][13]

Materials:

- 2-fluoro-4-iodoaniline

- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO_2)
- Sodium Azide (NaN_3)
- Dichloromethane (DCM) or Diethyl Ether
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ice bath

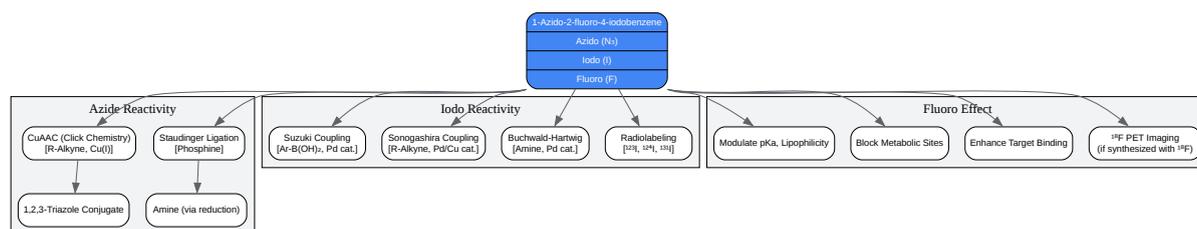
Procedure:

- Diazonium Salt Formation:
 - In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-fluoro-4-iodoaniline (1.0 eq) in a mixture of concentrated HCl and water.
 - Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
 - Prepare a solution of sodium nitrite (1.1 eq) in cold water.
 - Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C. The dropwise addition is critical to control the exothermic reaction and prevent the decomposition of the diazonium salt.
 - Stir the resulting solution at 0-5 °C for an additional 30 minutes after the addition is complete. The formation of the diazonium salt is usually indicated by a color change and the dissolution of the aniline.
- Azidation:
 - In a separate beaker, dissolve sodium azide (1.2 eq) in cold water. CAUTION: Sodium azide is highly toxic. Avoid contact with acids, which generates the explosive and toxic hydrazoic acid (HN_3).[\[13\]](#)[\[14\]](#)

- Slowly add the cold sodium azide solution to the cold diazonium salt solution. Vigorous nitrogen gas evolution will be observed. Maintain the temperature below 10 °C throughout the addition.
- Once the addition is complete, allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature.
- Work-up and Purification:
 - Extract the aqueous mixture with dichloromethane or diethyl ether (3x).
 - Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any residual acid.
 - Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator. CAUTION: Do not heat the solution excessively and do not evaporate to complete dryness to avoid concentrating the potentially explosive azide.^[15]
 - The crude product can be purified by column chromatography on silica gel if necessary.

Reactivity and Applications in Drug Development

The strategic placement of the three functional groups allows for a series of sequential or orthogonal chemical transformations, making this scaffold a powerful tool for building molecular diversity.



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Caption: Orthogonal reactivity of the functional groups.

- Azido Group (N₃): Bioorthogonal Handle** The azide is relatively stable and serves as an ideal functional group for bioorthogonal "click" chemistry.[1] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent reaction, allowing for the covalent linkage of the scaffold to alkyne-modified biomolecules, surfaces, or drug carriers with exceptional efficiency and specificity.[16] This is invaluable for creating antibody-drug conjugates, targeted delivery systems, and diagnostic probes. Additionally, the azide can be reduced to a primary amine via a Staudinger reaction, providing another point for chemical modification. [17]
- Iodo Group (I): Cross-Coupling Anchor** The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This enables a wide array of transformations to build molecular complexity:
 - Suzuki Coupling:** Reaction with boronic acids to form new C-C bonds, attaching new aryl or alkyl groups.
 - Sonogashira Coupling:** Reaction with terminal alkynes to introduce alkynyl moieties.

- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
- Radiolabeling: The iodine atom can be readily exchanged with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in single-photon emission computed tomography (SPECT) imaging or radiotherapy.[18]
- Fluoro Group (F): Pharmacokinetic Modulator The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[2][3] Its high electronegativity and small size can profoundly influence a molecule's properties:
 - Metabolic Stability: A C-F bond is very strong and can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]
 - Lipophilicity and Permeability: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.[3]
 - Binding Affinity: The fluorine can engage in favorable electrostatic or hydrogen bonding interactions with target proteins, increasing binding affinity and potency.[2]
 - pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, altering the ionization state of the molecule at physiological pH.[3]

Safety and Handling of Aromatic Azides

Aromatic azides are high-energy molecules and must be handled with extreme caution due to their potential for explosive decomposition.[1] Adherence to strict safety protocols is mandatory.

Key Hazards:

- Thermal Sensitivity: Aryl azides can decompose exothermically upon heating, leading to a rapid release of nitrogen gas and a potential explosion.[1] Decomposition temperatures vary based on the aromatic substituents.
- Shock and Friction Sensitivity: Many organic azides are sensitive to mechanical shock, friction, and pressure.[1] Grinding the solid, scraping with a metal spatula, or using ground glass joints can initiate explosive decomposition.[1][15]

- Light Sensitivity: Some aromatic azides can decompose upon exposure to UV light.[1] They should be stored in the dark.
- Toxicity: Azide compounds are toxic and can be absorbed through the skin.[1]

Mandatory Handling Protocols:

- Work Environment: All manipulations must be conducted in a certified chemical fume hood, and a blast shield must be used between the experiment and the user, especially when working on scales larger than a few milligrams or when applying heat.[1]
- Scale: Always begin work on a small (milligram) scale to assess the compound's stability before scaling up.
- Utensils: Use plastic or glass spatulas and avoid metal utensils to prevent the formation of highly shock-sensitive heavy metal azides.[13][15]
- Storage: Store aromatic azides in a cool, dark, and well-ventilated area, away from heat sources. Refrigerated or freezer storage (e.g., at -20°C) in amber vials is recommended.[1][13]

Table 2: Incompatible Materials

Material Class	Hazard	Source
Strong Acids	Forms highly toxic and explosive hydrazoic acid (HN ₃).	[1][14]
Heavy Metals (Cu, Pb, Ag, Hg)	Forms highly shock-sensitive and explosive heavy metal azides.	[1]
Halogenated Solvents (DCM, Chloroform)	Can form extremely unstable di- and tri-azidomethane.	[1][13]
Ground Glass Joints	Friction can initiate decomposition.	[1][15]

Waste Disposal and Decontamination:

- Decontamination: Glassware that has been in contact with azides should be decontaminated. A common method is to rinse with a dilute solution of ceric ammonium nitrate or nitrous acid (freshly prepared from sodium nitrite and an acid) in a fume hood, followed by a thorough water rinse.[1]
- Waste Streams: Azide-containing waste must be collected separately from other chemical waste, especially acidic waste.[13] Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal.[13]

Conclusion

1-azido-2-fluoro-4-iodobenzene represents a sophisticated and highly versatile chemical scaffold for researchers at the forefront of drug discovery and chemical biology. Its trifunctional nature provides three distinct and orthogonally reactive sites, enabling a modular and efficient approach to the synthesis of complex molecules. By leveraging the bioorthogonal reactivity of the azide, the cross-coupling potential of the iodide, and the pharmacokinetic benefits of the fluoride, scientists can rapidly generate libraries of novel compounds for therapeutic and diagnostic applications. However, the high-energy nature of the azide group necessitates an unwavering commitment to rigorous safety protocols. When handled with the appropriate expertise and caution, this compound is a powerful tool for accelerating innovation in the pharmaceutical sciences.

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